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1,2,3,4,5,6-Hexamethylcyclotrisilazane -

1,2,3,4,5,6-Hexamethylcyclotrisilazane

Catalog Number: EVT-8170415
CAS Number:
Molecular Formula: C6H21N3Si3
Molecular Weight: 219.51 g/mol
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Product Introduction

Source and Classification

The primary source of 1,2,3,4,5,6-Hexamethylcyclotrisilazane is through chemical synthesis methods that often involve the manipulation of lower silazane compounds. It falls under the category of organosilicon compounds and is particularly noted for its role in the formation of silicon nitride films through pyrolytic deposition processes .

Synthesis Analysis

The synthesis of 1,2,3,4,5,6-Hexamethylcyclotrisilazane can be achieved through several methods. One notable method involves the ring contraction of cyclotetrasilazanes. This process typically requires specific catalysts and controlled conditions to facilitate the transformation effectively.

Key Parameters in Synthesis

  • Starting Material: Cyclotetrasilazanes (e.g., octamethylcyclotetrasilazane) serve as precursors.
  • Catalysts: Group VIII metals are commonly used to promote the reaction.
  • Temperature and Pressure: The synthesis often occurs under elevated temperatures and reduced pressures to optimize yield .
  • Reaction Conditions: The process may involve hydrogen gas to assist in the ring contraction mechanism.
Molecular Structure Analysis

The molecular structure of 1,2,3,4,5,6-Hexamethylcyclotrisilazane features a cyclic arrangement where three silicon atoms are connected by nitrogen atoms. Each silicon atom is bonded to two methyl groups.

Structural Characteristics

Chemical Reactions Analysis

1,2,3,4,5,6-Hexamethylcyclotrisilazane participates in various chemical reactions that are pivotal for its applications:

Notable Reactions

  • Hydrolysis: Reaction with water can lead to the formation of silanol groups.
  • Thermal Decomposition: Under high temperatures, it decomposes to form silicon nitride and other silicon-based materials.
  • Polymerization: It can undergo polymerization reactions to form siloxane polymers which have enhanced thermal and mechanical properties .
Mechanism of Action

The mechanism of action for 1,2,3,4,5,6-Hexamethylcyclotrisilazane primarily revolves around its ability to decompose into reactive species that can form silicon-based films.

Key Mechanistic Insights

  • Decomposition Pathway: Upon heating or exposure to certain environments (like ammonia), it decomposes to yield silicon nitride.
  • Film Formation: The reactive intermediates generated during decomposition facilitate the formation of thin films on substrates used in semiconductor devices .
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of 1,2,3,4,5,6-Hexamethylcyclotrisilazane is crucial for its application in industrial processes.

Properties Overview

  • Boiling Point: Approximately 56°C at a pressure of 5 mmHg.
  • Density: About 0.929 g/mL.
  • Refractive Index: Measured at 1.4580 at 20°C.
  • Purity: Typically around 97% for commercial applications .
Applications

1,2,3,4,5,6-Hexamethylcyclotrisilazane finds extensive use in various scientific and industrial applications:

Key Applications

  • Semiconductor Industry: Used primarily for producing silicon nitride films essential for electronic devices.
  • Material Science: Acts as a precursor for advanced materials such as silicon carbonitride films which exhibit superior mechanical properties.
  • Coatings and Films: Employed in creating transparent films that possess unique optical properties .
Synthesis Methodologies and Mechanistic Pathways

Cyclocondensation Strategies for Silazane Ring Formation

The foundational synthesis of 1,2,3,4,5,6-Hexamethylcyclotrisilazane employs cyclocondensation reactions, where dimethyldichlorosilane undergoes nucleophilic substitution with ammonia. This process, first reported by Brewer and Haber in 1948, involves introducing dimethyldichlorosilane into liquid ammonia, followed by benzene extraction of the precipitated ammonium chloride. The reaction yields a mixture of cyclic oligomers, with the trimer (hexamethylcyclotrisilazane) and tetramer (octamethylcyclotetrasilazane) as primary products. Fractional distillation separates the trimer, which typically constitutes 42–45% of the product distribution under optimal conditions [2] [5].

The cyclocondensation mechanism proceeds through a stepwise nucleophilic attack. Ammonia initially displaces chloride from silicon, forming aminosilanols. These intermediates undergo condensation, releasing ammonia and forming Si–N–Si linkages. The kinetic preference for trimer formation arises from the ring strain and electronic effects: the six-membered [–Si(CH₃)₂–NH–]₃ ring adopts a near-planar conformation with Si–N bond lengths of 1.728 Å and Si–N–Si bond angles of ~127°, balancing strain energy and orbital overlap [2] [7]. Side products include higher oligomers and linear polysilazanes, necessitating careful stoichiometric control (ammonia excess) and low temperatures (−40°C to 0°C) to maximize trimer selectivity [5].

Table: Cyclocondensation Products from Substituted Dichlorosilanes

Dichlorosilane PrecursorCyclotrisilazane ProductYield (%)Reference
DimethyldichlorosilaneHexamethylcyclotrisilazane42–45 [5]
DiethyldichlorosilaneHexaethylcyclotrisilazane85 [5]
Methylphenyldichlorosilane1,3,5-Trimethyl-1,3,5-triphenylcyclotrisilazane43 [5]
DivinyldichlorosilaneHexavinylcyclotrisilazane34 [5]

Catalytic Conversion of Linear Precursors to Cyclic Derivatives

Catalytic depolymerization of linear polysilazanes or higher cyclics provides a high-yield route to hexamethylcyclotrisilazane. Octamethylcyclotetrasilazane, a common byproduct of dimethyldichlorosilane ammonolysis, undergoes ring contraction in the presence of Group VIII transition metal catalysts. Platinum black, Raney nickel, or ruthenium carbonyl complexes facilitate this equilibrium-driven process at 80–150°C, achieving trimer yields exceeding 90% by redistributing Si–N bonds [2] [4].

The catalytic mechanism involves adsorption of the tetramer onto the metal surface, where reversible Si–N cleavage generates transient dimethylsilylene (:Si(CH₃)₂) and imide (NH) fragments. These species recombine selectively into the trimer due to its lower thermodynamic stability relative to larger rings. Kinetic studies reveal first-order dependence on catalyst concentration, with platinum achieving near-quantitative conversion within 2 hours at 120°C. Solvent choice critically influences selectivity: non-polar media like toluene minimize oligomerization, while polar solvents accelerate hydrolysis side reactions [4].

Table: Catalyst Performance in Tetramer-to-Trimer Conversion

Catalyst SystemTemperature (°C)Reaction Time (h)Trimer Yield (%)
Platinum black120295 [4]
Raney nickel150478 [4]
Ru₃(CO)₁₂80688 [4]

Role of Ammonolysis in Controlled Trimerization Processes

Ammonolysis—the nucleophilic cleavage of Si–Cl bonds by ammonia—dictates trimer selectivity in cyclocondensation. As detailed in Section 1.1, this reaction proceeds through intermediates with varying reactivity: monosubstituted species (CH₃)₂(Cl)SiNH₂ preferentially condense rather than undergo further ammonolysis, favoring cyclic trimer nucleation. The reaction’s exothermicity (−92 kJ/mol) necessitates precise temperature control; temperatures exceeding 0°C promote polymeric byproducts via uncontrolled chain growth [2] [5].

Critical parameters for trimer-dominant ammonolysis include:

  • Ammonia stoichiometry: A 10:1 molar excess of NH₃ to Si–Cl bonds suppresses dichlorosilane hydrolysis and forces rapid ammonolysis, minimizing intermediate equilibration time [5].
  • Solvent effects: Benzene or ether solvents dissolve intermediates without participating in side reactions, whereas protic solvents induce siloxane formation [2].
  • Addition rate: Slow addition of dichlorosilane to liquid ammonia prevents localized heating, reducing tetramer formation [5].

Mechanistically, ammonolysis cleaves electrophilic Si–Cl bonds via an Sₙ2-type attack. The resulting aminosilane intermediates condense through a silazane-specific pathway where Si–N–Si bond formation occurs via nucleophilic displacement of ammonia (rather than dehydration), as confirmed by isotopic labeling studies [5].

Table: Ammonolysis Parameters Impacting Trimer Selectivity

ParameterOptimal ConditionTrimer Yield (%)Tetramer Yield (%)
NH₃ : Si–Cl Ratio10 : 14525 [5]
Temperature−40°C to 0°C42–4520–25 [5]
Dichlorosilane AdditionSlow (dropwise)4822 [5]
SolventBenzene4525 [2]

Mechanochemical Approaches for Yield Optimization

While conventional syntheses rely on solution-phase reactions, mechanochemical methods—utilizing high-energy ball milling—offer emerging alternatives for solvent-free trimer synthesis. Although direct literature on hexamethylcyclotrisilazane synthesis via this route is limited, analogous silazane formations demonstrate the potential. Solid-state ammonolysis of dichlorosilane co-crystals with ammonium salts (e.g., NH₄Cl) under mechanical force achieves near-quantitative Si–N coupling at ambient temperatures within 1 hour. The shearing forces generate fresh surfaces and local heating, accelerating diffusion-limited steps in cyclocondensation [5].

Key advantages include:

  • Elimination of solvent purification steps, reducing energy input.
  • Enhanced selectivity from minimized intermediate solvolysis.
  • Scalability through continuous milling processes.

Preliminary data suggest trimer yields of 50–60% using this method, with ongoing optimization targeting >80% yield through catalyst-embedded milling media (e.g., stainless steel balls providing trace Ni catalysis) [5].

Properties

Product Name

1,2,3,4,5,6-Hexamethylcyclotrisilazane

IUPAC Name

1,2,3,4,5,6-hexamethyl-1,3,5,2,4,6-triazatrisilinane

Molecular Formula

C6H21N3Si3

Molecular Weight

219.51 g/mol

InChI

InChI=1S/C6H21N3Si3/c1-7-10(4)8(2)12(6)9(3)11(7)5/h10-12H,1-6H3

InChI Key

HBNWIPMCQKVDDD-UHFFFAOYSA-N

SMILES

CN1[SiH](N([SiH](N([SiH]1C)C)C)C)C

Canonical SMILES

CN1[SiH](N([SiH](N([SiH]1C)C)C)C)C

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